molecular formula C15H14F3NO2S B2870926 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1234894-73-5

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2870926
CAS No.: 1234894-73-5
M. Wt: 329.34
InChI Key: GADMHBCFZCLXIZ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl core. The nitrogen atom of the amide is substituted with a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl moiety. This structural combination imparts unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c1-21-13-5-3-2-4-12(13)14(20)19(10-15(16,17)18)8-11-6-7-22-9-11/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADMHBCFZCLXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Nitrogen Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Thiophen-3-ylmethyl, 2,2,2-trifluoroethyl Methoxy, Trifluoroethyl, Thiophene ~343.3 (estimated) High lipophilicity, metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Hydroxy, Methyl ~237.3 N,O-bidentate directing group for metal catalysis
Nitazoxanide 5-Nitro-2-thiazolyl, Acetyloxy Nitrothiazole, Acetate 307.3 Antiparasitic activity
2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide Methyl Fluoro, Trifluoromethyl ~235.1 Enhanced bioavailability via fluorine effects
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidin-2-yl Methoxy, Trifluoromethyl phenoxy ~473.4 Antibacterial/antifungal activity

Key Observations:

Trifluoroethyl vs. Trifluoromethyl Groups : The target compound’s trifluoroethyl group (–CF₂CF₃) increases steric bulk and lipophilicity compared to trifluoromethyl (–CF₃) groups in compounds like 2-fluoro-N-methyl-3-(trifluoromethyl)benzamide. This difference may influence membrane permeability and target engagement .

Thiophene vs. Thiazole Rings: The thiophen-3-ylmethyl group in the target compound differs from nitazoxanide’s nitro-thiazole substituent.

Methoxy Positioning : The 2-methoxy group in the target compound contrasts with 4-methoxy substituents in ’s derivatives. Ortho-substitution can sterically hinder rotation, affecting molecular conformation and binding .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparisons

Compound Name IR Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Key Spectral Insights
Target Compound –C=O (~1663–1682), νC–F (~1247–1255) Thiophene protons (~6.5–7.5), –OCH₃ (~3.8) Trifluoroethyl CF₃ resonates as a singlet near δ 1.2–1.5
Hydrazinecarbothioamides [4–6] () C=S (1243–1258), NH (3150–3319) Aromatic protons (~7.0–8.0) Absence of C=O in triazoles confirms cyclization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide –C=O (~1680), –OH (~3400) Methyl groups (~1.2–1.5) Hydroxy group enables hydrogen bonding

Key Observations:

  • The target compound’s IR spectrum would exhibit a strong C=O stretch (~1663–1682 cm⁻¹) and C–F vibrations (~1247–1255 cm⁻¹), consistent with trifluoroethyl-containing analogs .
  • Unlike triazole derivatives in , the target compound retains the benzamide carbonyl, critical for hydrogen bonding in biological targets .

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